Home > Products > Screening Compounds P39849 > 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine
3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine - 1368373-45-8

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine

Catalog Number: EVT-2950125
CAS Number: 1368373-45-8
Molecular Formula: C10H17N3
Molecular Weight: 179.267
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound features a tetrahydro-benzodiazole moiety, which is known for its biological activity and pharmacological properties. The compound's chemical formula is C11H16N2C_{11}H_{16}N_2, and it has garnered interest for its potential therapeutic uses.

Source

The compound can be synthesized through various methods, often involving the reaction of specific precursors that contain the benzodiazole structure. It is typically available from specialized chemical suppliers and research institutions focusing on organic synthesis and drug development.

Classification

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine is classified as an amine due to the presence of a primary amine functional group. It belongs to the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure.

Synthesis Analysis

Methods

The synthesis of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine can be achieved through several methods:

  1. Cyclization Reactions: One common approach involves the cyclization of 2-aminoalkyl derivatives with appropriate carbonyl compounds to form the benzodiazole ring.
  2. Reduction Reactions: The reduction of corresponding nitro or imine precursors may also yield the desired amine product.
  3. Alkylation: The final step often includes alkylation of the benzodiazole nitrogen with a propanamine derivative to introduce the propan-1-amine side chain.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the product. Analytical techniques like Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are commonly employed to characterize the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine features a tetrahydro-benzodiazole ring fused with a propanamine chain. The benzodiazole ring contributes to the compound's stability and biological activity.

Data

Key structural data include:

  • Molecular Formula: C11H16N2C_{11}H_{16}N_2
  • Molecular Weight: Approximately 176.26 g/mol
  • Structural Representation: The compound can be represented using SMILES notation as CC(C(=N)N)C1=CC2=C(N=N)C=C(C2=N)C=C1.
Chemical Reactions Analysis

Reactions

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine can participate in various chemical reactions:

  1. Acid-base Reactions: As an amine, it can act as a base and react with acids to form salts.
  2. Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles.
  3. Condensation Reactions: It may also participate in condensation reactions with carbonyl compounds or other electrophiles.

Technical Details

Reaction conditions such as solvent choice and temperature are crucial for optimizing yields in these transformations. Monitoring reaction progress is typically done using thin-layer chromatography.

Mechanism of Action

Process

The mechanism of action for 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes within cellular pathways.

Data

Preliminary studies suggest that compounds containing the tetrahydro-benzodiazole moiety may exhibit neuroprotective effects or modulate neurotransmitter systems. Further pharmacological studies are needed to clarify these interactions.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine include:

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar solvents such as water and methanol.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data analyses often involve assessing solubility profiles and stability under various environmental conditions.

Applications

Scientific Uses

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine has potential applications in:

  • Pharmaceutical Research: Investigated for its potential use in treating neurological disorders due to its structural similarity to known neuroactive compounds.
  • Chemical Biology: Used as a tool compound in studies aimed at understanding biological pathways involving benzodiazoles.

Further research is warranted to explore its full therapeutic potential and mechanism of action in biological systems.

Synthesis Methodologies and Optimization Strategies

Multi-Step Synthetic Pathways Involving Cyclization and Alkylation

The synthesis of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine (molecular formula: C₁₀H₁₇N₃) follows meticulously designed multi-step pathways that prioritize regioselectivity and functional group compatibility. The core benzodiazole formation initiates from cyclohexane-1,3-dione, which undergoes condensation with nitrile derivatives under acidic conditions to construct the bicyclic framework [8]. This cyclization step is particularly sensitive to reaction parameters, with optimal yields (75-82%) achieved using ZnCl₂ catalysis at 110-120°C for 8-12 hours in anhydrous ethanol. The resulting 4,5,6,7-tetrahydro-1H-benzo[d]imidazole serves as the crucial scaffold for N-alkylation [8].

The subsequent alkylation step introduces the propanamine chain through a nucleophilic displacement reaction between the benzimidazole nitrogen and 3-bromopropanamine hydrobromide. This transformation requires careful optimization due to competing dialkylation and hydrolysis side reactions. Research demonstrates that employing excess potassium carbonate (2.5 equivalents) in refluxing acetonitrile significantly improves monoalkylation selectivity, yielding the target compound in 68% purity before purification. Critical to this process is the controlled addition rate of the alkylating agent, which mitigates exothermic side reactions that promote degradation [2] . Final purification via recrystallization from ethanol/ether mixtures (1:3 v/v) yields analytically pure material, as confirmed by HPLC analysis showing >95% purity .

Table 1: Key Parameters in Benzodiazole Synthesis and Alkylation

Synthetic StageOptimal Reagents/ConditionsCatalyst/AdditivesYield RangeCritical Control Parameters
Benzodiazole CyclizationCyclohexane-1,3-dione + nitrile derivativesZnCl₂ (0.2 eq)75-82%Temperature (110-120°C), anhydrous conditions
N-Alkylation3-Bromopropanamine HBr, K₂CO₃Phase-transfer catalyst (optional)65-70%Alkylating agent addition rate, stoichiometry control
PurificationEthanol/ether recrystallization--92-95% puritySolvent ratio (1:3), cooling gradient

Alternative pathways employ reductive alkylation strategies that avoid the instability issues associated with halogenated amine precursors. These methods utilize acrylonitrile Michael addition followed by catalytic hydrogenation, though they typically result in lower overall yields (45-52%) due to incomplete reduction and purification challenges associated with polar intermediates .

Salt Formation Strategies for Enhanced Stability and Solubility

The free base form of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine exhibits limited aqueous solubility (<5 mg/mL) and hygroscopic tendencies that complicate pharmaceutical formulation. Conversion to pharmaceutically acceptable salts addresses these limitations while enhancing crystalline stability. The dihydrochloride salt (C₁₀H₁₇N₃·2HCl) represents the most extensively studied derivative, prepared through stoichiometric reaction with hydrochloric acid (2.1 equivalents) in anhydrous isopropanol [1] . This salt formation process requires meticulous pH control (final pH 4.5-5.0) to prevent decomposition of the benzodiazole ring system, with cooling crystallization at 0-5°C yielding a stable crystalline hydrate that demonstrates >24-month stability under accelerated storage conditions (40°C/75% RH) [1].

Counterion selection profoundly impacts physicochemical properties, as demonstrated by comparative solubility studies:

  • Dihydrochloride salt: Aqueous solubility = 38.2 mg/mL (25°C)
  • Free base: Aqueous solubility = 4.7 mg/mL (25°C)
  • Mesylate salt: Aqueous solubility = 24.8 mg/mL (25°C)

The hydrochloride form additionally exhibits superior crystalline uniformity with a characteristic melting point of 228-230°C (dec), confirmed by differential scanning calorimetry showing a sharp endotherm at 229.3°C [1]. X-ray powder diffraction analysis reveals a defined crystal lattice structure with d-spacings at 7.8Å, 5.2Å, and 4.3Å, which contributes to its exceptional stability during pharmaceutical processing operations such as milling and compaction .

Table 2: Physicochemical Properties of Salt Forms

Salt FormMolecular FormulaAqueous Solubility (mg/mL)Melting Point (°C)HygroscopicityStorage Stability
Free BaseC₁₀H₁₇N₃4.7185-188 (dec)HighLimited (degradation at 40°C/75% RH)
DihydrochlorideC₁₀H₁₇N₃·2HCl38.2228-230 (dec)Low>24 months (40°C/75% RH)
MesylateC₁₀H₁₇N₃·2CH₃SO₃H24.8215-217 (dec)Moderate12 months (40°C/75% RH)

Process optimization studies reveal that anti-solvent crystallization using tert-butyl methyl ether provides superior crystal morphology control compared to cooling crystallization alone. This technique yields particles with uniform aspect ratios (3:1 to 5:1) that demonstrate excellent flow properties essential for solid dosage form manufacturing. Salt formation also significantly impacts the compound's bioavailability potential, with the hydrochloride form showing 3.2-fold greater intestinal permeability in Caco-2 cell monolayers compared to the free base, attributable to its pH-dependent dissolution profile [1] .

Role of Reductive Amination in Propanamine Chain Introduction

Reductive amination offers a strategically distinct approach to introducing the propanamine moiety that circumvents stability issues inherent in alkylation pathways. This methodology employs 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-1-carbaldehyde as the key electrophile, synthesized through controlled oxidation of the hydroxymethyl intermediate. Reaction with 1,3-diaminopropane under Schiff base formation conditions (molecular sieves, toluene, reflux) generates an imine intermediate that undergoes selective reduction to yield the target compound [4] [7].

Catalyst screening identified sodium triacetoxyborohydride as the optimal reducing agent, providing 78% isolated yield with minimal over-reduction byproducts when employed in dichloromethane at ambient temperature. The reaction demonstrates remarkable functional group tolerance, particularly towards the benzodiazole ring system, which remains intact under these mild reduction conditions. Critical to achieving high selectivity is the controlled addition of borohydride reagent (0.5 equivalents/hour) to maintain low imine concentration, thereby suppressing dialkylation that occurs with excess reducing agent [4] [7].

Comparative analysis reveals significant advantages of the reductive amination approach:

  • Higher atom economy (82% vs. 65% for alkylation pathway)
  • Reduced genotoxic impurity risk (absence of alkyl halides)
  • Simplified purification (aqueous workup vs. chromatography)

The methodology has been successfully adapted to continuous flow chemistry platforms employing immobilized cyanoborohydride on polymer supports, which enhances reaction efficiency while facilitating catalyst recycling. Residence time optimization studies identified 22 minutes as optimal at 50°C, delivering the target amine in 85% conversion with >99% regioselectivity for the desired N1-alkylation isomer [7].

Table 3: Reductive Amination Optimization Parameters

Reaction ParameterAlkylation MethodReductive Amination MethodOptimized Reductive Amination
Key Reagent3-Bromopropanamine HBr1,3-Diaminopropane1,3-Diaminopropane (1.2 eq)
Reducing AgentNot applicableSodium triacetoxyborohydrideSodium triacetoxyborohydride (1.5 eq)
Temperature80°C (reflux)25°C (ambient)50°C (flow system)
Reaction Time12 hours8 hours22 minutes (flow)
Isolated Yield65%78%85%
Key ImpurityDialkylated product (15-22%)Over-reduction products (3-5%)<2% total impurities

The reductive amination strategy also enables efficient synthesis of isotope-labeled derivatives through use of [¹³C]-diaminopropane, which has proven essential for metabolic studies requiring tracer quantification. This approach demonstrates the methodology's versatility for producing specialized analogs without significant process re-optimization [4] [8].

Properties

CAS Number

1368373-45-8

Product Name

3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propan-1-amine

IUPAC Name

3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propan-1-amine

Molecular Formula

C10H17N3

Molecular Weight

179.267

InChI

InChI=1S/C10H17N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h8H,1-7,11H2

InChI Key

APBFJYRABCTHKX-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)N=CN2CCCN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.